4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a chloro group attached to the benzene ring and a pyrrolidinone moiety. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrolidinone moiety can undergo oxidation to form corresponding lactams.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of lactams.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase IX.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and proliferation. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)benzenesulfonamide
- 4-chloro-N-(3-oxopyrrolidin-1-yl)benzenesulfonamide
- 4-chloro-N-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Uniqueness
4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of a 5-oxopyrrolidinone moiety, which imparts distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
4-chloro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c11-7-1-3-9(4-2-7)17(15,16)13-8-5-10(14)12-6-8/h1-4,8,13H,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMJDLJWTWVFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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